2-Chloro-4-(4-methoxycarbonylphenyl)phenol
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Overview
Description
2-Chloro-4-(4-methoxycarbonylphenyl)phenol is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . It is also known by its IUPAC name, methyl 3’-chloro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylate . This compound is characterized by the presence of a chloro group, a methoxycarbonyl group, and a phenol group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can undergo nucleophilic aromatic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-Chloro-4-(4-methoxycarbonylphenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. As a phenolic compound, it can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions . The chloro and methoxycarbonyl groups may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure with a chloro and hydroxy group but with a methyl group instead of a methoxycarbonyl group.
2-Chloro-4-nitrophenol: Contains a nitro group instead of a methoxycarbonyl group.
4-Methoxycarbonylphenylboronic acid: Similar methoxycarbonyl group but with a boronic acid group instead of a phenol group.
Uniqueness
2-Chloro-4-(4-methoxycarbonylphenyl)phenol is unique due to the combination of its chloro, methoxycarbonyl, and phenol groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDHAEBKDLTMKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686040 |
Source
|
Record name | Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-32-4 |
Source
|
Record name | Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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